molecular formula C8H5BrClN B1343641 6-Bromo-4-chloro-1H-indole CAS No. 885519-01-7

6-Bromo-4-chloro-1H-indole

Cat. No. B1343641
M. Wt: 230.49 g/mol
InChI Key: JSFRDTNSPFYYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-4-chloro-1H-indole” is a compound with the molecular weight of 230.49 . It is a solid or semi-solid or liquid or lump in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-4-chloro-1H-indole . The InChI code is 1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .


Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-1H-indole” is a solid or semi-solid or liquid or lump in physical form . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

  • Antiviral Activity : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

  • Anti-inflammatory Activity : Indole derivatives have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.

  • Anticancer Activity : Indole derivatives have been found to exhibit anticancer properties . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

  • Anti-HIV Activity : Indole derivatives have been found to possess anti-HIV properties . They could potentially be used in the treatment of HIV/AIDS.

  • Antioxidant Activity : Indole derivatives have been found to possess antioxidant properties . They could potentially be used in the treatment of conditions characterized by oxidative stress.

  • Antimicrobial Activity : Indole derivatives have been found to possess antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections.

  • Antitubercular Activity : Indole derivatives have been found to possess antitubercular properties . They could potentially be used in the treatment of tuberculosis.

  • Antidiabetic Activity : Indole derivatives have been found to possess antidiabetic properties . They could potentially be used in the treatment of diabetes.

  • Antimalarial Activity : Indole derivatives have been found to possess antimalarial properties . They could potentially be used in the treatment of malaria.

  • Anticholinesterase Activities : Indole derivatives have been found to possess anticholinesterase activities . They could potentially be used in the treatment of conditions characterized by cholinesterase deficiency.

  • Medicinal Applications with Metal Complexes : Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery .

  • Inhibitor of GSK-3 : Some indole derivatives, such as 4-Bromoindole, have been found to be potential inhibitors of GSK-3 . They could potentially be used in the treatment of conditions characterized by GSK-3 overactivity.

Safety And Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-bromo-4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFRDTNSPFYYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646164
Record name 6-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-1H-indole

CAS RN

885519-01-7
Record name 6-Bromo-4-chloro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.